molecular formula C22H17IN2O B11094828 N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide

N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide

Cat. No.: B11094828
M. Wt: 452.3 g/mol
InChI Key: QGXFTQSQPGABIK-FXKYTKELSA-N
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Description

N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a diphenylprop-2-en-1-ylidene moiety and an iodinated benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide typically involves the condensation of 1,3-diphenylprop-2-en-1-one with 3-iodobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzohydrazide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diphenylprop-2-en-1-ylidene derivatives and iodinated benzohydrazides. Examples include:

Uniqueness

N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17IN2O

Molecular Weight

452.3 g/mol

IUPAC Name

N-[(Z)-[(E)-1,3-diphenylprop-2-enylidene]amino]-3-iodobenzamide

InChI

InChI=1S/C22H17IN2O/c23-20-13-7-12-19(16-20)22(26)25-24-21(18-10-5-2-6-11-18)15-14-17-8-3-1-4-9-17/h1-16H,(H,25,26)/b15-14+,24-21-

InChI Key

QGXFTQSQPGABIK-FXKYTKELSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N/NC(=O)C2=CC(=CC=C2)I)/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC(=CC=C2)I)C3=CC=CC=C3

Origin of Product

United States

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